N-[1-(cyclohexylmethyl)piperidin-4-yl]-N-methylpyridin-2-amine
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Overview
Description
N-[1-(cyclohexylmethyl)piperidin-4-yl]-N-methylpyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities and are often used as building blocks in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclohexylmethyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves the formation of the piperidine ring followed by functionalization. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperidines, which can be further deprotected and functionalized .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and cycloaddition . These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclohexylmethyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(cyclohexylmethyl)piperidin-4-yl]-N-methylpyridin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, modulating their activity . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl) benzamide: Known for its anticancer properties.
1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Exhibits antimalarial activity.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Uniqueness
N-[1-(cyclohexylmethyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific structural features and the potential for diverse biological activities. Its cyclohexylmethyl and pyridin-2-amine moieties contribute to its distinct chemical and pharmacological properties .
Properties
Molecular Formula |
C18H29N3 |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C18H29N3/c1-20(18-9-5-6-12-19-18)17-10-13-21(14-11-17)15-16-7-3-2-4-8-16/h5-6,9,12,16-17H,2-4,7-8,10-11,13-15H2,1H3 |
InChI Key |
IJBCQTRCAPGOCO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2CCCCC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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